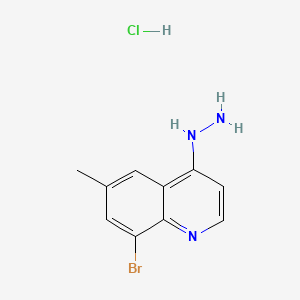

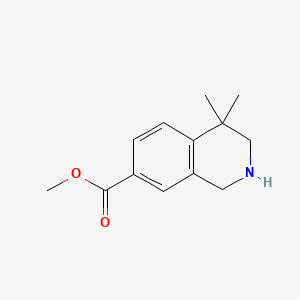

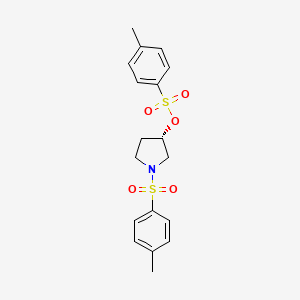

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ) has garnered significant attention, as it is the most “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties . THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis

Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .Physical And Chemical Properties Analysis

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 161.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 .Scientific Research Applications

Neuroprotective Properties

“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” is a derivative of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance with high pharmacological potential . 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Antagonism to the Glutamatergic System

The compound may play an essential role in neuroprotection through antagonism to the glutamatergic system . This could potentially be beneficial in conditions where glutamate toxicity is a factor, such as in certain neurodegenerative diseases .

Free Radicals Scavenging Properties

1MeTIQ, from which “Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” is derived, has been shown to have free radicals scavenging properties . This suggests potential applications in conditions where oxidative stress is a factor.

Monoamine Oxidase (MAO) Inhibition

1MeTIQ has been implicated in monoamine oxidase (MAO) inhibition . This could potentially have applications in the treatment of psychiatric and neurological disorders, including depression and Parkinson’s disease.

Substance Abuse Treatment

1MeTIQ has been shown to attenuate craving in cocaine self-administered rats . This suggests that “Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” could potentially have applications in the treatment of substance abuse.

Synthesis of Other Compounds

“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” could potentially be used in the synthesis of other compounds. For example, tetrahydroisoquinolines can be formed as condensation products of biogenic amines with aldehydes or α-keto acids .

Mechanism of Action

Target of Action

Similar compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq) have been found to interact with dopaminergic neurons .

Mode of Action

It’s worth noting that 1metiq, a related compound, has been reported to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Biochemical Pathways

Related compounds like 1metiq have been associated with the dopaminergic system .

Result of Action

Related compounds like 1metiq have been reported to have neuroprotective effects .

Action Environment

It’s worth noting that the compound is shipped at room temperature, suggesting that it may be stable under normal environmental conditions .

Future Directions

properties

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-6-9(12(15)16-3)4-5-11(10)13/h4-6,14H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAJTDDFQDJQIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745263 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

CAS RN |

1203684-64-3 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

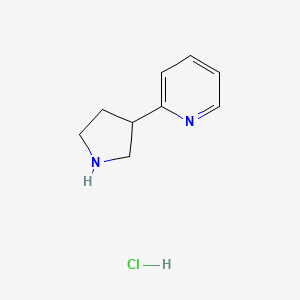

![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)

![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598054.png)

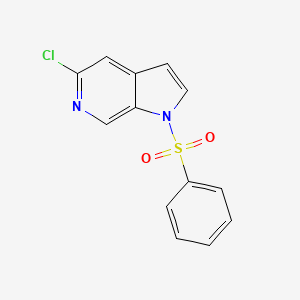

![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)